molecular formula C14H10Cl2N2O4 B12956175 2,2'-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid)

2,2'-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid)

Cat. No.: B12956175
M. Wt: 341.1 g/mol
InChI Key: ZZCRVUOGBWFYFO-UHFFFAOYSA-N
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Description

2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) is an organic compound with the molecular formula C14H10Cl2N2O4. It is known for its unique structure, which includes two 4-chlorobenzoic acid moieties connected by a hydrazine linker. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate. One common method includes heating 5-chlorosalicylaldehyde with hydrazine hydrate in ethanol at 353 K for 8 hours. The solvent is then concentrated and filtered, and the crude product is recrystallized from ethanol to yield yellow crystals .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The chlorobenzoic acid groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Hydrazones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Products with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) involves its interaction with molecular targets through its hydrazine and chlorobenzoic acid moieties. The hydrazine linker can form coordination complexes with metal ions, while the chlorobenzoic acid groups can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dichloro-2,2’-hydrazobenzoic acid
  • 6,6’-(Diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide)

Uniqueness

2,2’-(Hydrazine-1,2-diyl)bis(4-chlorobenzoic acid) is unique due to its specific combination of hydrazine and chlorobenzoic acid moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

2-[2-(2-carboxy-5-chlorophenyl)hydrazinyl]-4-chlorobenzoic acid

InChI

InChI=1S/C14H10Cl2N2O4/c15-7-1-3-9(13(19)20)11(5-7)17-18-12-6-8(16)2-4-10(12)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)

InChI Key

ZZCRVUOGBWFYFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NNC2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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